3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid
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Overview
Description
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid is an organic compound with a complex structure that includes bromine, carboxymethoxy, and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a methoxybenzoic acid derivative, followed by carboxymethylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The carboxymethylation step can be achieved using chloroacetic acid or its derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxymethoxy and methoxy groups can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like EDCI or DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The bromine and carboxymethoxy groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The methoxy group can also participate in hydrophobic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the carboxymethoxy group, making it less versatile in certain reactions.
3-Bromo-4-(hydroxymethoxy)-5-methoxybenzoic acid: Contains a hydroxymethoxy group instead of a carboxymethoxy group, which can alter its reactivity and applications.
3-Bromo-4-(carboxymethoxy)-benzoic acid: Lacks the methoxy group, affecting its hydrophobic interactions and overall properties.
Uniqueness
3-Bromo-4-(carboxymethoxy)-5-methoxybenzoic acid is unique due to the presence of both carboxymethoxy and methoxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality makes it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
3-bromo-4-(carboxymethoxy)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO6/c1-16-7-3-5(10(14)15)2-6(11)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDKYVLNWUQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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